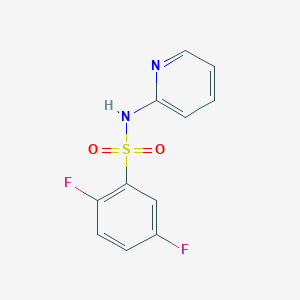![molecular formula C17H18ClNO3 B5359706 4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5359706.png)
4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. It belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are molecules that promote inflammation. It has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its anti-inflammatory and analgesic effects, as well as its potential anticancer properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to decrease the expression of adhesion molecules that are involved in the recruitment of immune cells to sites of inflammation. It has also been shown to reduce the sensitivity of pain receptors, leading to its analgesic effects.
実験室実験の利点と制限
One advantage of using 4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide in laboratory experiments is its relatively low toxicity, which makes it suitable for in vitro and in vivo studies. It is also readily available and can be synthesized using relatively simple methods. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer, as it has been shown to enhance the anticancer effects of certain chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
合成法
The synthesis method of 4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide involves the reaction of 2-chlorobenzyl chloride with N-(2-methoxyethyl)benzamide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained through filtration and purification steps. The yield of the reaction is typically around 70-80%, and the purity of the product can be confirmed using techniques such as NMR spectroscopy or HPLC.
科学的研究の応用
4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide has been studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-11-10-19-17(20)13-6-8-15(9-7-13)22-12-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNOFEQBBAZWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,6-dimethyl-3-pyridinyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5359634.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5359642.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5359643.png)

![5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide](/img/structure/B5359656.png)
![(3-methyl-4-pyridinyl)(2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)amine](/img/structure/B5359661.png)

![(1R*,5S*,6r)-3-(3,5-dichloro-2-hydroxybenzyl)-N-(2-hydroxyethyl)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5359671.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5359683.png)
![4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile](/img/structure/B5359685.png)
![N-[1,1-dimethyl-2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5359690.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5359691.png)
![4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5359692.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5359709.png)